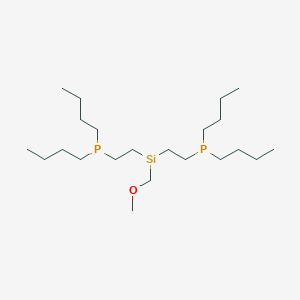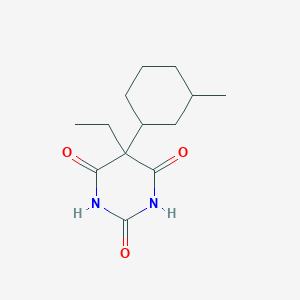
N-(Naphthalene-2-carbonyl)-D-phenylalanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Naphthalene-2-carbonyl)-D-phenylalanine: is an organic compound that belongs to the class of naphthalene derivatives It is characterized by the presence of a naphthalene ring fused to a phenylalanine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(Naphthalene-2-carbonyl)-D-phenylalanine typically involves the condensation of naphthalene-2-carboxylic acid with D-phenylalanine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include an inert atmosphere and a temperature range of 0-25°C to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods enhance the efficiency and scalability of the production process, ensuring consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions: N-(Naphthalene-2-carbonyl)-D-phenylalanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon (Pd/C).
Major Products Formed:
Oxidation: Formation of naphthoquinones.
Reduction: Formation of naphthalenes with reduced functional groups.
Substitution: Formation of substituted naphthalenes with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: N-(Naphthalene-2-carbonyl)-D-phenylalanine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is utilized in the development of new materials and catalysts .
Biology: In biological research, this compound is studied for its potential role in enzyme inhibition and protein interactions. It is used in the design of enzyme inhibitors and as a probe for studying protein-ligand interactions .
Medicine: It is investigated for its anti-inflammatory, antimicrobial, and anticancer properties .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. It is also employed in the development of advanced materials with specific properties .
Mecanismo De Acción
The mechanism of action of N-(Naphthalene-2-carbonyl)-D-phenylalanine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. It can also interact with receptors, modulating their activity and downstream signaling pathways .
Comparación Con Compuestos Similares
Naphthalene-2-carboxylic acid: A precursor in the synthesis of N-(Naphthalene-2-carbonyl)-D-phenylalanine.
D-Phenylalanine: An amino acid that is part of the structure of this compound.
Naphthalene-2-carbonyl chloride: Used in the synthesis of various naphthalene derivatives.
Uniqueness: this compound is unique due to its combined structural features of naphthalene and phenylalanine. This combination imparts distinct chemical and biological properties, making it a valuable compound in research and industrial applications .
Propiedades
Número CAS |
86808-12-0 |
|---|---|
Fórmula molecular |
C20H17NO3 |
Peso molecular |
319.4 g/mol |
Nombre IUPAC |
(2R)-2-(naphthalene-2-carbonylamino)-3-phenylpropanoic acid |
InChI |
InChI=1S/C20H17NO3/c22-19(17-11-10-15-8-4-5-9-16(15)13-17)21-18(20(23)24)12-14-6-2-1-3-7-14/h1-11,13,18H,12H2,(H,21,22)(H,23,24)/t18-/m1/s1 |
Clave InChI |
UMCDCAWZCLGRDK-GOSISDBHSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C[C@H](C(=O)O)NC(=O)C2=CC3=CC=CC=C3C=C2 |
SMILES canónico |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C2=CC3=CC=CC=C3C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


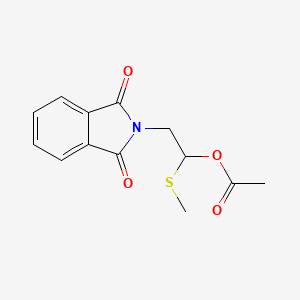
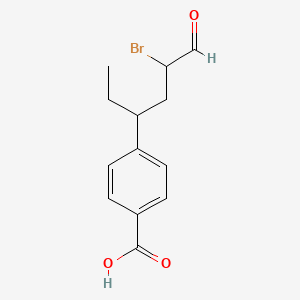
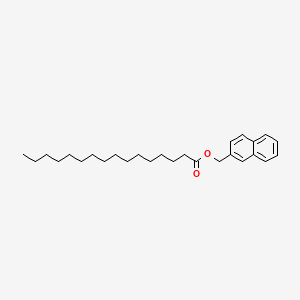
![6H-imidazo[4,5-e][2,1]benzoxazole](/img/structure/B14414039.png)



![3-[(4-Methyl-1-oxo-1lambda~5~-pyridine-2-sulfonyl)methyl]benzonitrile](/img/structure/B14414054.png)
![7-Ethoxy-7-methylbicyclo[2.2.1]heptane](/img/structure/B14414058.png)
![2,3',3',4',4'-Pentamethylspiro[isoindole-1,2'-oxetan]-3(2H)-one](/img/structure/B14414062.png)

